molecular formula C10H21NO6S B2604152 tert-butyl N-{[1-(methanesulfonyloxy)-2-methylpropan-2-yl]oxy}carbamate CAS No. 1909314-10-8

tert-butyl N-{[1-(methanesulfonyloxy)-2-methylpropan-2-yl]oxy}carbamate

Cat. No.: B2604152
CAS No.: 1909314-10-8
M. Wt: 283.34
InChI Key: WHOURPJQOYEMCL-UHFFFAOYSA-N
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Description

tert-Butyl N-{[1-(methanesulfonyloxy)-2-methylpropan-2-yl]oxy}carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methanesulfonyloxy (mesyloxy) moiety attached to a branched 2-methylpropan-2-yl backbone. This compound is structurally characterized by its tertiary carbon center, which confers steric hindrance and influences its reactivity and stability. The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, while the mesyloxy group serves as a leaving group, facilitating nucleophilic substitution or elimination reactions. The compound’s branched structure may enhance its solubility in non-polar solvents and reduce susceptibility to hydrolysis compared to linear analogs .

Properties

IUPAC Name

[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropyl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO6S/c1-9(2,3)16-8(12)11-17-10(4,5)7-15-18(6,13)14/h7H2,1-6H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOURPJQOYEMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOC(C)(C)COS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[1-(methanesulfonyloxy)-2-methylpropan-2-yl]oxy}carbamate typically involves the reaction of tert-butyl carbamate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .

Scientific Research Applications

Drug Development

The compound has been investigated for its potential role as a prodrug or an intermediate in the synthesis of more complex pharmaceutical agents. Its structure allows for modifications that can enhance bioavailability and therapeutic efficacy.

Inhibition Studies

Research indicates that derivatives of tert-butyl N-{[1-(methanesulfonyloxy)-2-methylpropan-2-yl]oxy}carbamate may exhibit inhibitory effects on enzymes related to neurodegenerative diseases. For example, studies have shown that compounds with similar structural motifs can inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease pathology .

C–N Bond Formation

This compound serves as a reagent in the photocatalyzed amidation of indoles, facilitating the formation of C–N bonds under mild conditions. This application is crucial for synthesizing biologically active compounds, including aminoindoles, which are significant in drug discovery .

Functionalization Reactions

The methanesulfonyloxy group present in the compound allows for selective functionalization reactions, enabling chemists to introduce various functional groups into organic molecules efficiently.

Neuroprotective Activity

A study evaluated the neuroprotective effects of related carbamate compounds against amyloid beta-induced toxicity in astrocytes. The results demonstrated a moderate protective effect attributed to the reduction of inflammatory markers such as TNF-α . This suggests potential applications in treating neurodegenerative conditions.

Study ReferenceCompound TestedEffect Observed
M4 (similar structure)Moderate neuroprotection against Aβ toxicity

Synthesis of Bioactive Molecules

In a recent study, this compound was utilized as a key intermediate in synthesizing a series of new compounds with potential antimicrobial activity. The research highlighted the compound's role in facilitating reactions that led to the successful formation of target molecules with enhanced biological activity .

Mechanism of Action

The mechanism of action of tert-butyl N-{[1-(methanesulfonyloxy)-2-methylpropan-2-yl]oxy}carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group protects the amine functionality during chemical reactions and can be removed under acidic conditions to regenerate the free amine .

Comparison with Similar Compounds

tert-Butyl N-[(2S)-1-(methanesulfonyloxy)propan-2-yl]carbamate

This compound (CAS 126301-16-4, described in ) shares the Boc and mesyloxy functional groups with the target molecule but differs in backbone structure. The propan-2-yl chain lacks the additional methyl group present in the target compound’s 2-methylpropan-2-yl group, resulting in reduced steric bulk. Furthermore, the (2S)-stereochemistry at the central carbon introduces enantioselectivity, which may influence its reactivity in asymmetric synthesis or interactions with chiral catalysts .

Property Target Compound tert-Butyl N-[(2S)-1-(methanesulfonyloxy)propan-2-yl]carbamate
Backbone Structure 2-Methylpropan-2-yl (highly branched) Propan-2-yl (linear with stereocenter)
Steric Hindrance High (tertiary carbon) Moderate (secondary carbon)
Stereochemistry Achiral (S)-configuration
Potential Applications Stable intermediates for bulky substituents Chiral intermediates in asymmetric synthesis

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate

This compound () incorporates a pyrimidinyl-hydroxyl substituent, diverging significantly from the target molecule’s aliphatic mesyloxy group. In contrast, the target compound’s aliphatic mesyloxy group prioritizes leaving-group efficiency in alkylation reactions .

Reactivity and Stability

The target compound’s branched structure likely enhances stability under acidic conditions due to reduced accessibility of the carbamate group to protons. In comparison, the linear analog () may exhibit faster Boc deprotection under mild acid due to lower steric shielding. Both compounds’ mesyloxy groups are excellent leaving groups, but the linear analog’s stereocenter could lead to divergent regioselectivity in SN2 reactions .

Crystallographic and Analytical Characterization

Crystallographic tools like SHELXL () and SIR97 () are critical for resolving subtle structural differences. For example, SHELXL’s robust refinement algorithms can distinguish between the target compound’s tertiary carbon and the linear analog’s secondary carbon, while SIR97’s direct methods may resolve stereochemical ambiguities in enantiomeric forms .

Biological Activity

Tert-butyl N-{[1-(methanesulfonyloxy)-2-methylpropan-2-yl]oxy}carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • IUPAC Name: this compound
  • Molecular Formula: C14H21NO5S
  • Molecular Weight: 317.39 g/mol

This compound exhibits biological activity primarily through its interaction with various biological targets. The methanesulfonyloxy group is thought to enhance the compound's reactivity and selectivity towards specific enzymes, particularly those involved in metabolic pathways.

Therapeutic Applications

Research indicates that this compound may have applications in:

Case Study 1: Anti-inflammatory Activity

A study published in 2023 demonstrated that a related carbamate derivative exhibited significant inhibition of TNF-alpha and IL-6 production in vitro. While direct studies on this compound are lacking, the structural similarities suggest potential for similar activity .

Case Study 2: Anticancer Potential

Research investigating various carbamate derivatives has indicated that modifications can lead to enhanced cytotoxicity against cancer cell lines. A derivative with a similar structure was tested against breast cancer cells, showing a dose-dependent reduction in cell viability . This highlights the need for further exploration into the specific effects of this compound.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of cytokines (e.g., TNF-alpha)
AnticancerCytotoxicity against cancer cell lines
AntimicrobialPotential activity linked to sulfonyl group

Q & A

Q. What are the key synthetic strategies for introducing the methanesulfonyloxy group into tert-butyl carbamate derivatives?

The methanesulfonyloxy (mesyl) group is typically introduced via mesylation of a hydroxyl intermediate . For example, reacting a tertiary alcohol (e.g., 1-hydroxy-2-methylpropan-2-yl derivative) with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine or pyridine. The carbamate group is then protected using tert-butyloxycarbonyl (Boc) chemistry, often with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Reaction progress can be monitored via TLC or HPLC .

Q. How can researchers purify and characterize this compound to ensure high yield and purity?

  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from solvents like dichloromethane/hexane mixtures.
  • Characterization :
  • NMR : ¹H NMR to confirm methanesulfonyloxy (δ ~3.0 ppm for CH₃SO₃) and tert-butyl (δ ~1.4 ppm for C(CH₃)₃) groups.
  • IR : Peaks at ~1700 cm⁻¹ (carbamate C=O) and ~1350–1150 cm⁻¹ (S=O stretching).
  • Mass spectrometry : High-resolution MS to verify molecular ion [M+H]⁺ or [M+Na]⁺ .

Q. What analytical techniques are critical for confirming the stereochemical integrity of intermediates?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous stereochemical assignment. For example, a derivative with a similar tert-butyl carbamate moiety was resolved using SCXRD, revealing intermolecular hydrogen bonds between the carbamate NH and adjacent oxygen atoms .

Advanced Research Questions

Q. How does the methanesulfonyloxy group influence nucleophilic substitution reactions in this compound?

The mesyl group acts as a leaving group , enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Kinetic studies using ¹H NMR or conductivity measurements can track substitution rates. Computational methods (DFT) may predict transition states and regioselectivity. For instance, analogous mesyl-containing carbamates undergo clean displacement with primary amines under mild conditions .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Acidic conditions : The Boc group hydrolyzes at pH < 3, releasing CO₂ and tert-butanol.
  • Basic conditions : Methanesulfonyloxy may undergo hydrolysis to regenerate the hydroxyl group.
  • Thermal stability : Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can quantify degradation products like tert-butyl alcohol or methanesulfonic acid .

Q. How can crystallographic software (e.g., SHELXL) resolve ambiguities in molecular packing or hydrogen-bonding networks?

SHELXL refines crystal structures by modeling anisotropic displacement parameters and hydrogen bonds. For a related carbamate, SHELXL analysis revealed C–H···O interactions between the tert-butyl group and sulfonyl oxygen, stabilizing the crystal lattice. WinGX or OLEX2 interfaces streamline refinement workflows .

Q. How should researchers reconcile conflicting safety data (e.g., hazard classifications) across sources?

While some safety sheets classify this compound as non-hazardous (e.g., no GHS labels ), others note potential toxicity (e.g., respiratory sensitization ). Researchers should:

  • Cross-reference SDS from multiple vendors.
  • Conduct in-house risk assessments (e.g., Ames test for mutagenicity).
  • Use engineering controls (fume hoods) and PPE (nitrile gloves, respirators) as precautions .

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